

Application Notes and Protocols: 10-(Phosphonooxy)decyl Methacrylate in Bone Cement Formulations

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Compound of Interest

Compound Name: 10-(Phosphonooxy)decyl methacrylate

Cat. No.: B122214

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These application notes provide a comprehensive overview of the use of **10-(Phosphonooxy)decyl methacrylate (PDM)** as a functional monomer in polymethyl methacrylate (PMMA) bone cement formulations. The inclusion of PDM is intended to enhance the bioactivity and adhesion of the cement to bone tissue, potentially leading to improved implant fixation and longevity.

Introduction

Polymethyl methacrylate (PMMA) bone cement is widely used in orthopedic surgery for the fixation of joint prostheses. However, traditional PMMA cement is bioinert and lacks the ability to chemically bond to bone tissue, which can lead to aseptic loosening over time. The incorporation of adhesive and bioactive monomers, such as **10-(Phosphonooxy)decyl methacrylate (PDM)**, into the bone cement formulation is a promising strategy to address this limitation. The phosphonate group in PDM can chelate with calcium ions in hydroxyapatite, the main inorganic component of bone, promoting adhesion at the cement-bone interface. Furthermore, the presence of phosphate groups may stimulate osteogenic signaling pathways, encouraging bone formation and integration.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effect of a phosphate-containing methacrylate monomer, 10-methacryloyloxydecyl dihydrogen phosphate (MDP), a compound structurally and functionally similar to PDM, on the mechanical properties of resin-based composites and adhesives. This data can be used as a reference for formulating and evaluating PDM-modified bone cements.

Table 1: Effect of 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP) Concentration on Flexural Strength of a Resin Composite^[1]

MDP Concentration (wt%)	Flexural Strength (MPa)
0	106
5	136
10	Not specified
15	Not specified
20	Not specified
3% 4-META (control)	145

Note: A decreasing trend in flexural strength was observed at higher MDP concentrations.^[1]

Table 2: Shear Bond Strength of MDP-Containing Adhesives to Bone^[2]

Adhesive Formulation	Initial Shear Bond Strength (MPa)
MDP Homopolymer	~1.4 - 3.0
MDP + Urethane Dimethacrylate (MDP+U)	~1.4 - 3.0
MDP + Urethane Dimethacrylate + Primer (MDP+U+P)	> 3.0

Experimental Protocols

Preparation of PDM-Modified Bone Cement

This protocol describes the preparation of PDM-modified PMMA bone cement for experimental testing.

Materials:

- Powder Component:
 - Polymethyl methacrylate (PMMA) powder
 - Benzoyl peroxide (BPO) (initiator)
 - Barium sulfate (BaSO_4) or Zirconium dioxide (ZrO_2) (radiopacifier)
- Liquid Component:
 - Methyl methacrylate (MMA) monomer
 - N,N-dimethyl-p-toluidine (DMPT) (accelerator)
 - Hydroquinone (inhibitor)
 - **10-(Phosphonooxy)decyl methacrylate (PDM)**

Procedure:

- Preparation of the Powder Component:
 - Thoroughly mix the PMMA powder, benzoyl peroxide, and radiopacifier in the desired ratios. A typical formulation consists of approximately 98-99% PMMA, 1-2% BPO, and 10-15% radiopacifier by weight.
- Preparation of the Liquid Component:
 - Prepare the liquid monomer solution by mixing methyl methacrylate, N,N-dimethyl-p-toluidine, and hydroquinone. A common concentration for DMPT is 0.5-2.5 vol% and for hydroquinone is 75 ± 15 ppm.

- Add the desired concentration of **10-(Phosphonoxy)decyl methacrylate (PDM)** to the liquid component. It is recommended to test a range of PDM concentrations (e.g., 2 wt%, 5 wt%, 10 wt% of the liquid component).
- **Mixing of Bone Cement:**
 - In a well-ventilated area, add the powder component to the liquid component in a mixing bowl at a powder-to-liquid ratio of approximately 2:1 (g/mL).
 - Mix the components thoroughly with a spatula for approximately 60 seconds until a homogeneous, dough-like consistency is achieved.
- **Sample Preparation:**
 - For mechanical testing, press the cement dough into molds of the desired geometry (e.g., cylindrical for compressive strength, rectangular for flexural strength).
 - For biocompatibility studies, form the cement into discs or other appropriate shapes.
 - Allow the cement to fully cure at room temperature or 37°C for 24 hours.

Mechanical Testing

a) Compressive Strength Test (adapted from ASTM F451):

- Prepare cylindrical specimens (e.g., 6 mm diameter, 12 mm height).
- Condition the specimens in a saline solution at 37°C for 24 hours prior to testing.
- Perform the compression test using a universal testing machine at a crosshead speed of 20 mm/min.
- Record the maximum load at failure and calculate the compressive strength.

b) Four-Point Bending Test (adapted from ISO 5833):

- Prepare rectangular bar specimens (e.g., 75 mm x 10 mm x 3.3 mm).
- Condition the specimens in a 37°C water bath for 50 hours.

- Conduct the four-point bending test with a constant cross-head speed of 5 mm/min.
- Record the fracture load and calculate the bending strength and modulus.

Biocompatibility Assessment

a) In Vitro Cytotoxicity Test (based on ISO 10993-5):

- Prepare extracts of the cured PDM-modified bone cement.
- Culture a suitable cell line (e.g., osteoblasts, fibroblasts) in the presence of the cement extracts at various concentrations.
- Assess cell viability after a defined incubation period (e.g., 24, 48, 72 hours) using a metabolic assay (e.g., MTT, XTT).

b) Cell Adhesion and Proliferation Assay:

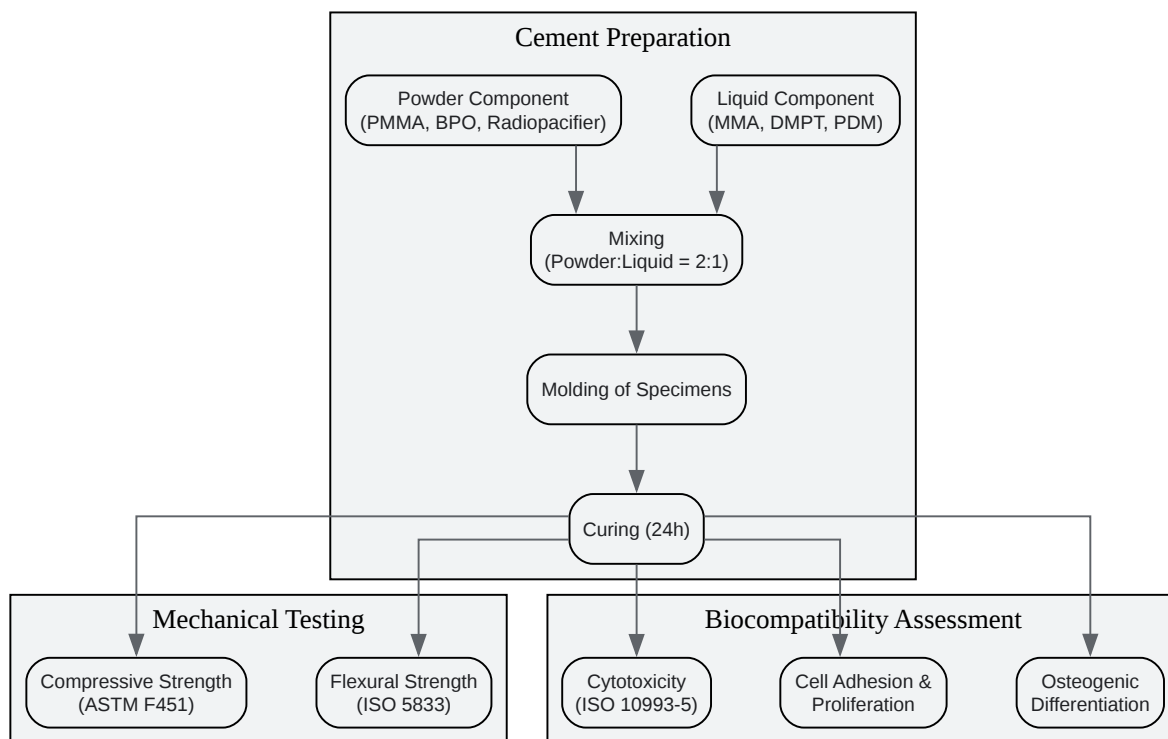
- Seed osteoblast-like cells directly onto the surface of sterilized PDM-modified cement discs.
- After incubation periods (e.g., 4, 24, 72 hours), quantify the number of adherent and proliferating cells using methods such as DNA quantification (e.g., PicoGreen assay) or by staining and microscopy.

c) Osteogenic Differentiation Assay:

- Culture osteoprogenitor cells on the surface of PDM-modified cement discs in an osteogenic differentiation medium.
- After specific time points (e.g., 7, 14, 21 days), assess osteogenic differentiation by measuring alkaline phosphatase (ALP) activity and quantifying calcium deposition (e.g., Alizarin Red S staining).

Visualizations

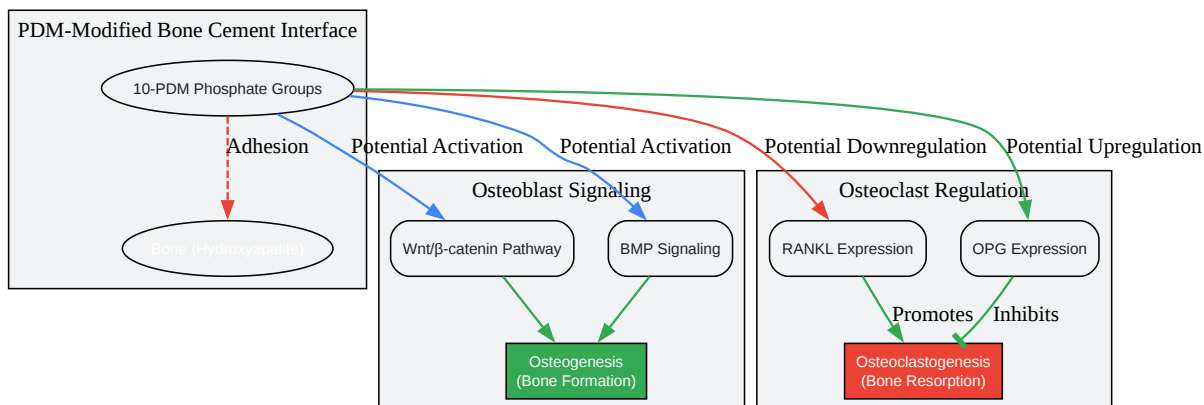
Experimental Workflow



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Caption: Experimental workflow for the preparation and evaluation of PDM-modified bone cement.

Proposed Signaling Pathways for PDM-Enhanced Osteointegration



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References

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